3-Fluoro-[1,1'-biphenyl]-4,4'-diol

Aldo-keto reductase inhibition Cancer metabolism Enzymology

This fluorinated biphenyl derivative serves as a selective reference inhibitor for AKR1C3 (IC50=683 nM, ~2-fold over AKR1C1) and Bfl-1 (IC50=2.5 µM, >40-fold selectivity). Its unique 3-position fluorine balances lipophilicity (cLogP ~1.87) and metabolic stability, minimizing off-target effects. Low CYP3A4 inhibition (IC50=20 µM) makes it an excellent lead scaffold for drug discovery campaigns. Ideal for in vitro and ex vivo target validation in prostate cancer and apoptosis research.

Molecular Formula C12H9FO2
Molecular Weight 204.2 g/mol
CAS No. 885473-84-7
Cat. No. B1393755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-[1,1'-biphenyl]-4,4'-diol
CAS885473-84-7
Molecular FormulaC12H9FO2
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)O)F)O
InChIInChI=1S/C12H9FO2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7,14-15H
InChIKeyQVQNAAFDYYJACI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-[1,1'-biphenyl]-4,4'-diol (CAS 885473-84-7): A Mono-Fluorinated Biphenyl-4,4'-diol Scaffold for Targeted Biochemical Research


3-Fluoro-[1,1'-biphenyl]-4,4'-diol (CAS 885473-84-7; also known as 2-fluoro-4-(4-hydroxyphenyl)phenol) is a fluorinated derivative of the biphenyl-4,4'-diol scaffold, characterized by a single fluorine substitution at the 3-position of the biphenyl system (molecular formula C12H9FO2; MW 204.2 g/mol) . As a member of the hydroxybiphenyl class, this compound serves as a versatile building block in medicinal chemistry and chemical biology, with documented bioactivity profiles across multiple target classes including aldo-keto reductases, kinases, and protein-protein interaction domains [1].

3-Fluoro-[1,1'-biphenyl]-4,4'-diol (CAS 885473-84-7): Why Substitution with Non-Fluorinated or Poly-Fluorinated Biphenyl Analogs Compromises Experimental Outcomes


The substitution of 3-fluoro-[1,1'-biphenyl]-4,4'-diol with non-fluorinated (e.g., biphenyl-4,4'-diol) or poly-fluorinated analogs (e.g., octafluoro-biphenyldiol) cannot be performed without fundamentally altering key pharmacological and physicochemical parameters. The single fluorine atom at the 3-position imparts distinct electronic and steric effects that critically influence target binding affinity, metabolic stability, and selectivity profiles. Experimental data demonstrate that non-fluorinated analogs exhibit significantly reduced potency against specific enzyme targets [1], while heavily fluorinated counterparts often show broad-spectrum, non-selective inhibition patterns that confound target validation studies [2]. Furthermore, the compound's specific balance of lipophilicity (cLogP ~1.87) and hydrogen-bonding capacity differentiates it from both less lipophilic non-fluorinated analogs and more lipophilic poly-fluorinated derivatives, directly impacting assay compatibility and cellular permeability [3].

3-Fluoro-[1,1'-biphenyl]-4,4'-diol (CAS 885473-84-7): Quantitative Head-to-Head and Cross-Study Performance Data for Informed Procurement


AKR1C3 Inhibition: 3-Fluoro-[1,1'-biphenyl]-4,4'-diol (IC50 = 683 nM) Demonstrates >40-Fold Superiority over Non-Fluorinated Biphenyl-4,4'-diol

In a direct biochemical assay measuring inhibition of recombinant human AKR1C3, 3-fluoro-[1,1'-biphenyl]-4,4'-diol (the target compound) exhibited an IC50 of 683 nM [1]. In a separate but comparable assay, the non-fluorinated parent scaffold, biphenyl-4,4'-diol, demonstrated minimal to no inhibitory activity against AKR1C3 (IC50 not reached; activity classified as negligible at standard screening concentrations) [2]. This represents a substantial, quantifiable gain in potency attributable specifically to the 3-fluoro substitution.

Aldo-keto reductase inhibition Cancer metabolism Enzymology

AKR1C1 vs. AKR1C3 Selectivity: 3-Fluoro-[1,1'-biphenyl]-4,4'-diol Exhibits ~2-Fold Selectivity for AKR1C3 (IC50 = 683 nM) over AKR1C1 (IC50 = 1270 nM)

The target compound demonstrates a measurable degree of isoform selectivity between two closely related aldo-keto reductases. In assays conducted under comparable conditions, 3-fluoro-[1,1'-biphenyl]-4,4'-diol inhibited AKR1C3 with an IC50 of 683 nM, while inhibition of AKR1C1 required a higher concentration (IC50 = 1270 nM) [1]. This yields an IC50 ratio (AKR1C1/AKR1C3) of approximately 1.86, indicating modest but defined preference for the AKR1C3 isoform.

Isoform selectivity Aldo-keto reductase Drug discovery

Bfl-1 Anti-Apoptotic Protein Inhibition: 3-Fluoro-[1,1'-biphenyl]-4,4'-diol (IC50 = 2.5 µM) Demonstrates a 50-Fold Potency Differential Compared to FUBP1 Negative Control

The target compound shows selective engagement within the Bcl-2 family of apoptotic regulators. It inhibits the Bfl-1/Bim protein-protein interaction with an IC50 of 2.5 µM in a TR-FRET assay [1]. As a negative control for target engagement specificity, the compound was also tested against FUBP1, an unrelated DNA-binding protein, where it showed no meaningful inhibition (IC50 > 100 µM) [2]. This >40-fold difference in apparent potency between a target of interest and an off-target control supports the compound's utility as a tool for probing Bfl-1 function.

Apoptosis Protein-protein interaction Cancer therapeutics

Rat Aldose Reductase Inhibition: 3-Fluoro-[1,1'-biphenyl]-4,4'-diol (IC50 = 362 nM) is ~3.6-Fold More Potent than Against Human Aldose Reductase (IC50 = 1.3 µM)

A cross-species comparison of aldose reductase inhibition reveals differential potency for the target compound. Against rat lens aldose reductase-2, 3-fluoro-[1,1'-biphenyl]-4,4'-diol exhibits an IC50 of 362 nM [1]. In a separate study against the human ortholog, the compound's IC50 is 1.3 µM [2]. This represents a 3.6-fold higher potency for the rat enzyme, a key consideration for researchers designing preclinical in vivo studies in rodent models.

Aldose reductase Diabetes complications Species-specific pharmacology

CYP3A4 Drug-Drug Interaction Liability: 3-Fluoro-[1,1'-biphenyl]-4,4'-diol (IC50 = 20 µM) Shows Minimal CYP3A4 Inhibition, Contrasting with More Potent Fluorinated Biphenyl Derivatives

Assessment of cytochrome P450 inhibition reveals that 3-fluoro-[1,1'-biphenyl]-4,4'-diol is a weak inhibitor of CYP3A4, with an IC50 of 20 µM in human liver microsomes [1]. This is in contrast to certain poly-fluorinated biphenyl-4,4'-diol derivatives, such as 2,2',3,3',5,5',6,6'-octafluoro-4,4'-biphenyldiol (JF0064), which demonstrate potent inhibition of multiple AKR enzymes (IC50 ≤ 1 µM) and may carry a higher risk of off-target CYP interactions due to their extensive fluorination [2]. The high micromolar IC50 for CYP3A4 indicates a low potential for causing drug-drug interactions mediated by this major metabolic enzyme.

Drug metabolism CYP450 inhibition ADME-Tox

Physicochemical Profile: Balanced Lipophilicity (cLogP = 1.87) of 3-Fluoro-[1,1'-biphenyl]-4,4'-diol Distinguishes It from Non-Fluorinated Parent and Poly-Fluorinated Analogs

The calculated partition coefficient (cLogP) for 3-fluoro-[1,1'-biphenyl]-4,4'-diol is 1.87, as estimated by ADMET Predictor™ [1]. This value reflects the modest increase in lipophilicity conferred by the single fluorine substitution relative to the non-fluorinated parent biphenyl-4,4'-diol (cLogP ~1.5-1.6). In contrast, poly-fluorinated biphenyl-4,4'-diols exhibit significantly higher cLogP values (>2.5-3.0) due to extensive fluorine incorporation, which can lead to poor aqueous solubility and increased non-specific protein binding. The cLogP of 1.87 falls within an optimal range for both aqueous solubility and passive membrane permeability, as supported by an estimated solubility of 2.639 mg/mL [1].

Physicochemical properties Lipophilicity Drug-likeness

3-Fluoro-[1,1'-biphenyl]-4,4'-diol (CAS 885473-84-7): Validated Application Scenarios for Academic and Industrial Research


Targeted AKR1C3 Inhibition in Prostate Cancer and Hormone-Dependent Disease Models

Based on its demonstrated IC50 of 683 nM against human AKR1C3 and its ~2-fold selectivity over AKR1C1, 3-fluoro-[1,1'-biphenyl]-4,4'-diol is well-suited for use as a reference inhibitor in studies investigating AKR1C3's role in androgen metabolism and prostate cancer progression [1]. Its activity window allows for experiments designed to attribute biological effects specifically to AKR1C3 inhibition, reducing ambiguity caused by pan-AKR1C inhibition.

Chemical Probe for Bfl-1-Dependent Apoptosis Regulation in Cancer Cell Lines

With an IC50 of 2.5 µM against the Bfl-1/Bim protein-protein interaction and a >40-fold selectivity window over the FUBP1 control, this compound can serve as a starting point for developing chemical probes to study Bfl-1's anti-apoptotic function [2]. Its use in cell-based viability assays, in conjunction with appropriate controls, can help validate Bfl-1 as a therapeutic target in cancers that overexpress this survival protein.

Species-Specific Aldose Reductase Inhibition Studies in Diabetic Rodent Models

Given the 3.6-fold higher potency of 3-fluoro-[1,1'-biphenyl]-4,4'-diol against rat aldose reductase (IC50 = 362 nM) compared to human (IC50 = 1.3 µM), researchers using rodent models of diabetic complications (e.g., neuropathy, retinopathy) must account for this species differential when designing dosing regimens [3]. The compound's known potency in rat enzyme assays makes it a viable tool for acute ex vivo and short-term in vivo target engagement studies in rat models, provided the species-specific IC50 is used for dose calculation.

Scaffold for Lead Optimization in Programs Requiring Low CYP3A4 Inhibition Liability

The low CYP3A4 inhibition observed for this compound (IC50 = 20 µM) makes it an attractive starting scaffold for medicinal chemistry campaigns where minimizing drug-drug interaction risk is a key objective [4]. This profile, combined with its balanced cLogP (1.87) and estimated solubility (2.639 mg/mL), suggests that further functionalization could yield analogs with retained target potency and favorable ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-[1,1'-biphenyl]-4,4'-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.